Home > Products > Screening Compounds P99143 > Dihydroergotamine tartrate
Dihydroergotamine tartrate - 5989-77-5

Dihydroergotamine tartrate

Catalog Number: EVT-332404
CAS Number: 5989-77-5
Molecular Formula: C70H80N10O16
Molecular Weight: 1317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydroergotamine Tartrate is a semi-synthetic ergot alkaloid. [, ] It is classified as a vasoconstrictor and has been investigated for its potential in various scientific research areas, including its effects on different cell types and disease models. [, , ]

Future Directions
  • Optimized Delivery Systems for Cancer Therapy: Further research should focus on developing efficient and targeted drug delivery systems for Dihydroergotamine Tartrate, enhancing its efficacy and minimizing potential side effects in cancer therapy. []
  • Elucidating Mechanisms in Acute Pancreatitis: More in-depth studies are needed to understand the specific mechanisms by which Dihydroergotamine Tartrate influences acute pancreatitis, paving the way for targeted therapies. []

Chlorazepate Dipotassium

Compound Description: Chlorazepate dipotassium (Tranxilium) is a benzodiazepine drug with anxiolytic and anticonvulsant properties. It acts as a GABAA receptor agonist, enhancing the inhibitory effects of GABA in the central nervous system [].

Relevance: Chlorazepate dipotassium was investigated in conjunction with Dihydroergotamine tartrate for treating psychosomatic disorders, particularly in cases of cyclothymic depression, neurasthenic exhaustion, and migraine []. The study explored the potential synergistic effects of combining these compounds to improve treatment outcomes.

Clomipramine

Compound Description: Clomipramine is a tricyclic antidepressant classified as a selective serotonin reuptake inhibitor (SSRI). It blocks the reuptake of serotonin in the synaptic cleft, increasing serotonin levels in the brain. [].

Relevance: Clomipramine was studied alongside Dihydroergotamine tartrate as part of a combination therapy approach for treating psychosomatic disorders, specifically cyclothymic depression. The research aimed to determine the efficacy of combining these drugs to address both the emotional and physical symptoms associated with this condition [].

Paracetamol (Acetaminophen)

Compound Description: Paracetamol, also known as acetaminophen, is a widely used over-the-counter analgesic and antipyretic drug. While its exact mechanism of action is not fully understood, it is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, primarily COX-2, in the central nervous system [].

Relevance: A study investigated the efficacy and safety of combining Paracetamol with Dihydroergotamine tartrate for treating acute migraine attacks []. The research aimed to determine whether the combination therapy offered superior pain relief and reduced headache duration compared to either drug alone or a placebo.

Acetylsalicylic Acid (Aspirin)

Compound Description: Acetylsalicylic acid, commonly known as aspirin, is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties. It works by inhibiting the COX enzymes, which are involved in the production of prostaglandins, key mediators of pain and inflammation [].

Relevance: Acetylsalicylic acid was studied in a combination product with Dihydroergotamine tartrate, along with caffeine and diazepam. The research focused on comparing the pharmacokinetics and bioavailability of these active ingredients in the combination product versus their individual encapsulated forms. This aimed to determine if the combined formulation affected the absorption and distribution of each component [].

Caffeine

Compound Description: Caffeine is a central nervous system stimulant belonging to the xanthine class. It primarily acts as an adenosine receptor antagonist, blocking the binding of adenosine to its receptors in the brain. This inhibition leads to increased neuronal activity and the release of neurotransmitters such as dopamine and norepinephrine [].

Relevance: Similar to acetylsalicylic acid, caffeine was included in a combination product with Dihydroergotamine tartrate, alongside acetylsalicylic acid and diazepam. The study aimed to investigate the pharmacokinetics and bioavailability of these compounds when administered together compared to their individual formulations, assessing any potential alterations in their absorption and distribution profiles [].

Diazepam

Compound Description: Diazepam is a benzodiazepine drug with anxiolytic, sedative, hypnotic, skeletal muscle relaxant, and anticonvulsant properties. It enhances the effects of GABA, an inhibitory neurotransmitter, in the central nervous system [].

Relevance: Diazepam was studied in a multi-component formulation that included Dihydroergotamine tartrate, acetylsalicylic acid, and caffeine. The study investigated the pharmacokinetics and bioavailability of these active substances when administered together compared to their individual encapsulated forms. This aimed to assess any potential impact of the combined formulation on the absorption and distribution of each constituent [].

Oxidopamine

Compound Description: Oxidopamine (6-hydroxydopamine) is a neurotoxic synthetic organic compound used to induce lesions in dopaminergic and noradrenergic neurons. It is selectively taken up by these neurons and, once inside, forms reactive oxygen species that damage and destroy the cells [].

Relevance: Oxidopamine was used in a study on acute pancreatitis in rats to investigate its effect on pancreatic blood flow and mortality. The research aimed to determine if oxidopamine, due to its vasoactive properties, could improve pancreatic blood flow and potentially reduce mortality in experimentally induced pancreatitis []. This study explored the potential therapeutic benefits of improving pancreatic blood flow in acute pancreatitis, a condition where Dihydroergotamine tartrate has also been researched due to its vasoactive properties.

Overview

Dihydroergotamine tartrate is a semi-synthetic derivative of ergotamine, classified as an ergot alkaloid. It is primarily used in the acute treatment of migraine headaches and cluster headaches. Dihydroergotamine exhibits a unique pharmacological profile due to its interaction with various receptors, including serotonin and adrenergic receptors, which contributes to its therapeutic effects.

Source

Dihydroergotamine is derived from the ergot fungus, specifically from the alkaloids produced by Claviceps purpurea, which infects rye and other grasses. The compound was first synthesized in the 20th century and has since been utilized in clinical settings for its efficacy in treating migraine.

Classification
  • Chemical Class: Alkaloids
  • Sub-Class: Ergotamines
  • Direct Parent: Dihydroergotamines and derivatives
  • Molecular Formula: C₃₃H₃₇N₅O₅
  • Molecular Weight: Approximately 583.68 g/mol
Synthesis Analysis

The synthesis of dihydroergotamine typically involves the reduction of the unsaturated bond in ergotamine. Various synthetic routes have been explored, including:

  1. Reduction Methods: Using reducing agents such as lithium aluminum hydride or catalytic hydrogenation to convert ergotamine into dihydroergotamine.
  2. Total Synthesis: A more complex approach that may involve multi-step reactions starting from simpler precursors, including the use of protecting groups and specific reaction conditions to achieve the desired stereochemistry .

The synthesis often requires careful control of reaction conditions to optimize yield and purity, with yields varying significantly based on the specific method employed.

Molecular Structure Analysis

Dihydroergotamine has a complex molecular structure characterized by multiple rings and functional groups.

  • Structural Features:
    • Contains a tetracyclic structure typical of ergot alkaloids.
    • Functional groups include hydroxyl, amide, and nitrogen-containing moieties.

Structural Data

  • SMILES Notation:
Chemical Reactions Analysis

Dihydroergotamine participates in various chemical reactions typical of alkaloids:

  1. Hydrogenation Reactions: The unsaturated bonds can be hydrogenated to form saturated derivatives.
  2. Acylation and Alkylation: Dihydroergotamine can undergo acylation or alkylation reactions to modify its pharmacological properties.
  3. Rearrangements: Under certain conditions, it may undergo rearrangements that can affect its activity profile.

These reactions are critical for modifying dihydroergotamine for research purposes or enhancing its therapeutic efficacy .

Mechanism of Action

Dihydroergotamine acts primarily as an agonist at serotonin receptors (specifically 5-HT_1B and 5-HT_1D). Its mechanism involves:

  • Vasoconstriction: Agonism at vascular serotonin receptors leads to vasoconstriction, which alleviates migraine symptoms.
  • Inhibition of Neuropeptide Release: It inhibits the release of pro-inflammatory neuropeptides, contributing to its effectiveness in treating migraines.
  • Adrenergic Activity: The compound also exhibits alpha-adrenergic antagonism, which plays a role in modulating vascular tone during migraine attacks .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and alcohol; insoluble in non-polar solvents.

Chemical Properties

  • pH Range: The compound is stable within a pH range of approximately 4-7.
  • Stability: Dihydroergotamine is sensitive to light and moisture; hence it should be stored in a cool, dark place.

Relevant Data

  • Half-life: Approximately 10–13 hours after administration.
  • Bioavailability: Varies significantly based on administration route; intranasal bioavailability is around 40% compared to less than 1% orally due to first-pass metabolism .
Applications

Dihydroergotamine is primarily used in clinical settings for:

  • Migraine Treatment: Effective in alleviating acute migraine attacks due to its vasoconstrictive properties.
  • Cluster Headaches: Used for abortive treatment during cluster headache episodes.

Research continues into expanding its applications within neurology and potentially exploring new formulations that enhance its delivery and efficacy .

Properties

CAS Number

5989-77-5

Product Name

Dihydroergotamine tartrate

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C70H80N10O16

Molecular Weight

1317.4 g/mol

InChI

InChI=1S/2C33H37N5O5.C4H6O6/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;5-1(3(7)8)2(6)4(9)10/h2*3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1-2,5-6H,(H,7,8)(H,9,10)/t2*21-,23-,25-,26+,27+,32-,33+;1-,2-/m111/s1

InChI Key

AYYQJUDESMECLY-QCMZQTNXSA-N

SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.